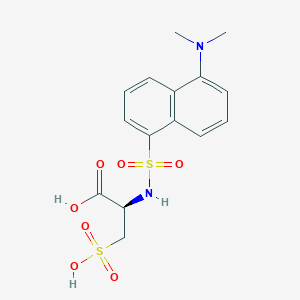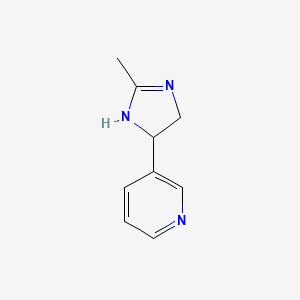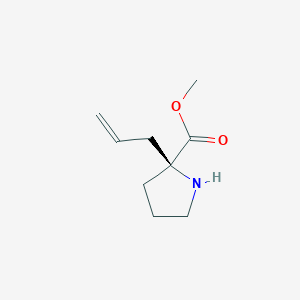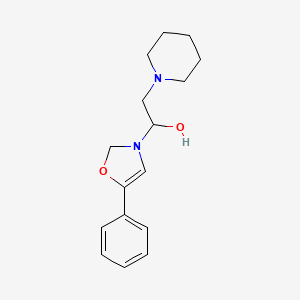
t-Butyl 3,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl 3,5-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the ester functionality and two chlorine atoms positioned at the 3 and 5 locations on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl 3,5-dichlorobenzoate typically involves the esterification of 3,5-dichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,5-dichlorobenzoic acid+tert-butyl alcoholacid catalystt-Butyl 3,5-dichlorobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester functionality can be hydrolyzed to yield 3,5-dichlorobenzoic acid and tert-butyl alcohol in the presence of a base or acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis process.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Hydrolysis: The major products are 3,5-dichlorobenzoic acid and tert-butyl alcohol.
Reduction: The primary product is the corresponding alcohol derivative of the benzoate.
Applications De Recherche Scientifique
t-Butyl 3,5-dichlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of t-Butyl 3,5-dichlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The ester functionality and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzoic Acid: A precursor in the synthesis of t-Butyl 3,5-dichlorobenzoate, it shares similar chemical properties but lacks the ester functionality.
tert-Butyl 4-(benzyloxy)-3,5-dichlorobenzoate: Another ester derivative with a benzyloxy group, it has different reactivity and applications compared to this compound.
2,4-Dichlorobenzoic Acid: A structurally related compound with chlorine atoms at different positions, it exhibits different chemical behavior and applications.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester group and the dichloro substitution pattern on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C11H12Cl2O2 |
|---|---|
Poids moléculaire |
247.11 g/mol |
Nom IUPAC |
tert-butyl 3,5-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 |
Clé InChI |
FSWQGLKDXXVMTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)


![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)


![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)

![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)


